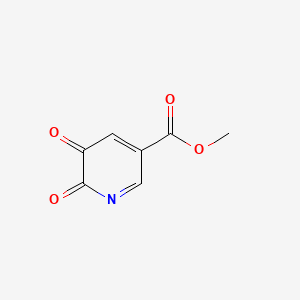
Methyl 5,6-dioxopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dioxopyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a carboxylate group at the third position and two oxo groups at the fifth and sixth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dioxopyridine-3-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxo and carboxylate groups. One common method involves the oxidation of methyl 5,6-dihydroxypyridine-3-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dioxopyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: More oxidized pyridine derivatives.
Reduction: Methyl 5,6-dihydroxypyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-dioxopyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5,6-dioxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo and carboxylate groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific enzyme targeted.
Comparison with Similar Compounds
- Methyl 5-methoxypyridine-3-carboxylate
- Methyl 5-aminopyridine-3-carboxylate
- Methyl 5,6-dihydroxypyridine-3-carboxylate
Comparison: Methyl 5,6-dioxopyridine-3-carboxylate is unique due to the presence of two oxo groups, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like Methyl 5-methoxypyridine-3-carboxylate and Methyl 5-aminopyridine-3-carboxylate have different functional groups that confer distinct properties and applications. For example, Methyl 5-methoxypyridine-3-carboxylate is primarily used in organic synthesis, while Methyl 5-aminopyridine-3-carboxylate is explored for its potential as a pharmaceutical intermediate.
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
methyl 5,6-dioxopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3H,1H3 |
InChI Key |
PTCWLJUFANUDTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















